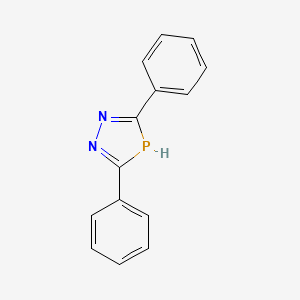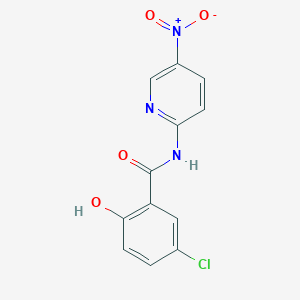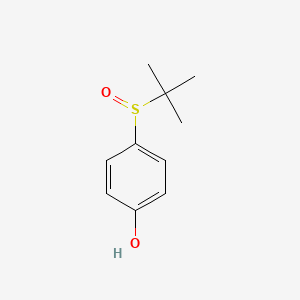
4-(2-Methylpropane-2-sulfinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylpropane-2-sulfinyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a 2-methylpropane-2-sulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropane-2-sulfinyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with 2-methylpropane-2-sulfinyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a Meisenheimer complex, which then undergoes elimination to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters, such as temperature and pressure, ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylpropane-2-sulfinyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced derivatives.
Substitution: Alkylated and acylated phenolic compounds.
Applications De Recherche Scientifique
4-(2-Methylpropane-2-sulfinyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Methylpropane-2-sulfinyl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the sulfinyl group can undergo nucleophilic and electrophilic interactions. These properties enable the compound to modulate biological processes and chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenylsulfide: Similar structure but with a sulfide group instead of a sulfinyl group.
4-Methylphenol: Similar structure but with a methyl group instead of a sulfinyl group.
Uniqueness
4-(2-Methylpropane-2-sulfinyl)phenol is unique due to the presence of both a phenolic hydroxyl group and a sulfinyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
90510-20-6 |
|---|---|
Formule moléculaire |
C10H14O2S |
Poids moléculaire |
198.28 g/mol |
Nom IUPAC |
4-tert-butylsulfinylphenol |
InChI |
InChI=1S/C10H14O2S/c1-10(2,3)13(12)9-6-4-8(11)5-7-9/h4-7,11H,1-3H3 |
Clé InChI |
RWHQTVGMBMVWPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)
![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)
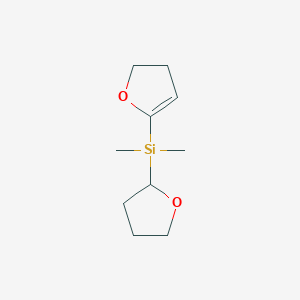
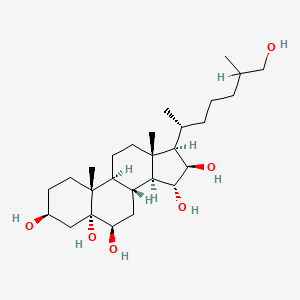
![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
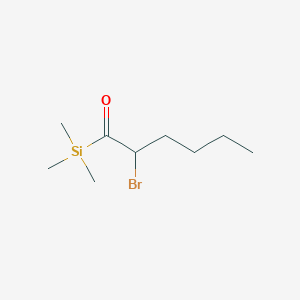
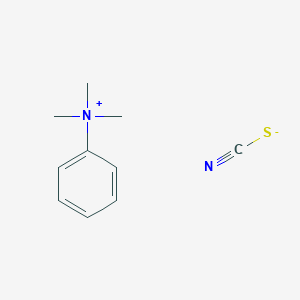
![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)
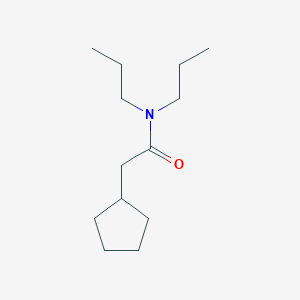
![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)
